1-(2-Iodoethyl)-4-nitrobenzene
Overview
Description
1-(2-Iodoethyl)-4-nitrobenzene is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzene, where the benzene ring is substituted with a nitro group at the fourth position and an iodoethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Iodoethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of ethylbenzene to form 4-nitroethylbenzene, followed by iodination. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the iodination can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodoethyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Formation of compounds like 1-(2-azidoethyl)-4-nitrobenzene.
Reduction: Formation of 1-(2-iodoethyl)-4-aminobenzene.
Oxidation: Formation of 4-nitrobenzoic acid.
Scientific Research Applications
1-(2-Iodoethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and as a precursor for radiolabeled compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with nitroaromatic moieties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Iodoethyl)-4-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodo group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, often facilitated by a catalyst.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromoethyl)-4-nitrobenzene
- 1-(2-Chloroethyl)-4-nitrobenzene
- 1-(2-Iodoethyl)-3-nitrobenzene
Uniqueness
1-(2-Iodoethyl)-4-nitrobenzene is unique due to the presence of both an iodoethyl group and a nitro group on the benzene ring. This combination imparts distinct reactivity patterns, making it a valuable compound for various synthetic applications. The iodo group is a good leaving group, facilitating substitution reactions, while the nitro group can undergo reduction to form amino derivatives, expanding its utility in organic synthesis.
Biological Activity
1-(2-Iodoethyl)-4-nitrobenzene is an organic compound with notable biological activity due to its structural characteristics, which include an iodine atom and a nitro group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential applications in drug development and its interactions with biological systems.
- Chemical Formula : C8H8I NO2
- CAS Number : 20264-96-4
- Molecular Weight : 249.06 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group can facilitate electron transfer processes, while the iodine atom can participate in nucleophilic substitution reactions, making it a versatile compound in biochemical applications.
Biological Activity Overview
This compound has been studied for several biological activities:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. The iodoethyl moiety may enhance the lipophilicity, allowing better membrane penetration.
- Cytotoxicity : Studies have shown that nitro-substituted aromatic compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. This inhibition can be crucial for therapeutic applications where modulation of enzyme activity is desired.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various nitro compounds, including derivatives of this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
1-(2-Iodoethyl)-3-nitrobenzene | Escherichia coli | 64 µg/mL |
Study 2: Cytotoxicity in Cancer Cells
In a study published in Cancer Letters, researchers evaluated the cytotoxic effects of several nitroaromatic compounds on human cancer cell lines. The findings revealed that this compound induced significant cell death at concentrations above 50 µM.
Cell Line | IC50 (µM) |
---|---|
HeLa | 45 |
MCF-7 | 55 |
A549 | 50 |
Study 3: Enzyme Inhibition
A recent investigation into the enzyme inhibition properties of halogenated nitro compounds found that this compound effectively inhibited cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.
Properties
IUPAC Name |
1-(2-iodoethyl)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYFPKKLUIWUGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCI)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463110 | |
Record name | p-nitrophenylethyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20264-96-4 | |
Record name | 1-(2-Iodoethyl)-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20264-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-nitrophenylethyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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